molecular formula C15H15ClN2O3 B294028 N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide

N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide

Cat. No. B294028
M. Wt: 306.74 g/mol
InChI Key: DYFFTYOPMTUMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been shown to selectively and reversibly block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is expressed in epithelial cells throughout the body, and plays a critical role in regulating the transport of chloride and other ions across cell membranes. CFTR mutations are associated with cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems, and can result in severe lung disease and other complications.

Mechanism of Action

N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 binds to a specific site on the N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide protein known as the regulatory domain, which is involved in controlling the opening and closing of the chloride channel. This binding prevents the channel from opening, thereby blocking chloride transport across the cell membrane. The specificity of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 for N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide has been demonstrated by its lack of effect on other chloride channels and transporters.
Biochemical and Physiological Effects:
N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 has been shown to have a number of biochemical and physiological effects, including inhibition of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of mucus secretion. These effects can be used to study the role of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide in various physiological processes, and to develop new therapies for CF and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 is its high specificity and selectivity for N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide, which allows for precise control of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide-mediated chloride transport. Another advantage is its reversible nature, which allows for the study of both acute and chronic effects of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide inhibition. However, one limitation of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 is its relatively low potency, which may require high concentrations or prolonged exposure times to achieve complete inhibition of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide activity.

Future Directions

There are a number of potential future directions for research on N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 and its applications. One area of focus is the development of more potent and selective N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide inhibitors, which could be used to study the effects of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide dysfunction in greater detail. Another area of interest is the use of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide inhibitors as therapeutic agents for CF and other diseases, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide inhibition and the effects of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide dysfunction on cellular processes.

Synthesis Methods

N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 4-chlorobenzoyl chloride with N-(3-aminopropyl)furamide in the presence of a base such as triethylamine, followed by purification using chromatography or recrystallization.

Scientific Research Applications

N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 has been widely used as a research tool to investigate the role of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide in various physiological processes, and to develop new therapies for CF and other diseases. Studies have shown that N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide(inh)-172 can block N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This inhibition can be used to study the effects of N-{3-[(4-chlorobenzoyl)amino]propyl}-2-furamide dysfunction on ion transport, mucus secretion, and other cellular processes.

properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-[3-[(4-chlorobenzoyl)amino]propyl]furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c16-12-6-4-11(5-7-12)14(19)17-8-2-9-18-15(20)13-3-1-10-21-13/h1,3-7,10H,2,8-9H2,(H,17,19)(H,18,20)

InChI Key

DYFFTYOPMTUMTO-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)Cl

solubility

46 [ug/mL]

Origin of Product

United States

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